molecular formula C12H11F3N2O3S2 B12212823 3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12212823
M. Wt: 352.4 g/mol
InChI Key: RTZBSGKXRRUKJJ-UHFFFAOYSA-N
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Description

3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrahydrothieno[3,4-d][1,3]thiazole core with an imine and dioxide functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: This step involves the nucleophilic substitution of a suitable phenyl derivative with trifluoromethoxy reagents.

    Formation of the Imine and Dioxide Functionalities: This can be accomplished through oxidation and subsequent imine formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is unique due to its trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11F3N2O3S2

Molecular Weight

352.4 g/mol

IUPAC Name

5,5-dioxo-3-[4-(trifluoromethoxy)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C12H11F3N2O3S2/c13-12(14,15)20-8-3-1-7(2-4-8)17-9-5-22(18,19)6-10(9)21-11(17)16/h1-4,9-10,16H,5-6H2

InChI Key

RTZBSGKXRRUKJJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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